molecular formula C19H15BrCl2O4 B15087241 Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B15087241
M. Wt: 458.1 g/mol
InChI Key: BQHRGSZLOMGJHX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H17BrCl2O4. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Etherification: Formation of the benzyl ether linkage by reacting with 3,4-dichlorobenzyl alcohol.

    Esterification: Formation of the ethyl ester group at the carboxylate position.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .

Scientific Research Applications

Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 6-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethyl-1-benzofuran-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups .

Properties

Molecular Formula

C19H15BrCl2O4

Molecular Weight

458.1 g/mol

IUPAC Name

ethyl 6-bromo-5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H15BrCl2O4/c1-3-24-19(23)18-10(2)26-16-8-13(20)17(7-12(16)18)25-9-11-4-5-14(21)15(22)6-11/h4-8H,3,9H2,1-2H3

InChI Key

BQHRGSZLOMGJHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=C(C=C3)Cl)Cl)Br)C

Origin of Product

United States

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